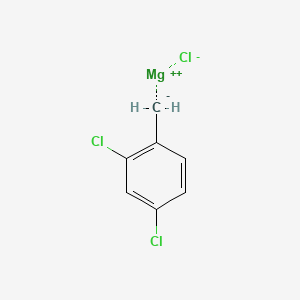

2,4-Dichlorobenzylmagnesium chloride

Descripción

Propiedades

Fórmula molecular |

C7H5Cl3Mg |

|---|---|

Peso molecular |

219.8 g/mol |

Nombre IUPAC |

magnesium;2,4-dichloro-1-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Clave InChI |

GVZMYROGYRWDEM-UHFFFAOYSA-M |

SMILES canónico |

[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Grignard Reagents with Aromatic Substituents

Grignard reagents with substituted benzyl groups exhibit distinct reactivity based on electronic and steric effects.

Research Findings :

Benzyl Chloride Derivatives

Benzyl chlorides serve as precursors to Grignard reagents and other functionalized aromatics.

Research Findings :

Benzoyl Chlorides

Benzoyl chlorides with halogen substituents are key acylating agents.

Research Findings :

Other Derivatives

Métodos De Preparación

Reaction Overview

The foundational method involves the reaction of 2,4-dichlorobenzyl chloride with magnesium in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF)) under an inert atmosphere (nitrogen or argon). The general reaction is:

Key Parameters

-

Solvent : Diethyl ether (0.25 M) is commonly used (Rieke Metals, ), while 2-MeTHF offers improved stability and lower volatility (CymitQuimica, ).

-

Magnesium Purity : High-purity magnesium (<0.027% metal impurities) is critical to minimize side reactions and maximize yield (WO2020193617A1, ).

-

Initiation : A small quantity of methyl bromide or pre-formed Grignard reagent (e.g., methylmagnesium chloride) is often added to initiate the reaction (CN108003179A, ).

Procedure (Adapted from US3462444A, )

-

Setup : A flame-dried flask is charged with magnesium turnings (1.2 equiv) and anhydrous ether.

-

Activation : A catalytic amount of methyl bromide is introduced to activate the magnesium.

-

Addition : 2,4-Dichlorobenzyl chloride (1.0 equiv) in ether is added dropwise at 40–60°C.

-

Reflux : The mixture is stirred under reflux for 2–4 hours until magnesium is consumed.

-

Work-Up : The solution is filtered and stored under inert gas.

Yield : 85–95% (typical for Grignard syntheses).

Optimized Conditions

Industrial methods emphasize scalability and reproducibility:

-

Solvent : THF is preferred for its higher boiling point (66°C vs. 35°C for diethyl ether), enabling safer large-scale reactions.

-

Temperature : Controlled exothermic reaction at 60–70°C (WO2020193617A1, ).

-

Catalysts : Lewis acids (e.g., FeCl₃) may accelerate magnesium activation (JACS, ).

Case Study: Rieke Metals Protocol

Rieke Metals produces 0.25 M solutions in diethyl ether or 2-MeTHF using:

-

Magnesium : High-surface-area powder for faster reaction kinetics.

-

Purity : Solutions are filtered through glass frits to remove unreacted magnesium.

Solvent-Free Approaches

Recent patents explore solvent-free mechanochemical synthesis using ball milling, though yields remain suboptimal (≤70%).

Use of Sustainable Solvents

2-MeTHF, derived from renewable resources, is gaining traction for its low toxicity and compatibility with Grignard reactions (CymitQuimica, ).

Table 1: Comparison of Solvent Effects

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Stability of Reagent |

|---|---|---|---|---|

| Diethyl Ether | 35 | 2–4 | 90 | Moderate |

| THF | 66 | 1–2 | 95 | High |

| 2-MeTHF | 80 | 3–5 | 92 | Very High |

Table 2: Impact of Magnesium Quality (WO2020193617A1, )

| Mg Purity (% impurities) | Byproduct Formation (%) | Yield (%) |

|---|---|---|

| <0.027 | <5 | 95 |

| >0.05 | 15–20 | 70–75 |

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Strict anhydrous conditions are mandatory. Molecular sieves or drying tubes are used to exclude moisture.

-

Side Reactions : Wurtz coupling (dimerization) is minimized by slow addition of the aryl halide and controlled temperatures.

-

Initiation Difficulties : Pre-activation of magnesium with iodine or methyl bromide ensures consistent reaction onset.

Research Advancements

Q & A

Basic: What are the standard protocols for synthesizing 2,4-dichlorobenzylmagnesium chloride, and how is its purity validated?

Methodological Answer:

this compound is typically prepared by reacting 2,4-dichlorobenzyl chloride with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere. The reaction requires careful temperature control (20–40°C) to avoid over-vigorous exothermic reactions . Commercial preparations (e.g., 0.25 M in diethyl ether) are available with purity ≥98%, validated via GC analysis and titration methods to quantify active Grignard reagent .

Key Data:

| Parameter | Value/Procedure | Source |

|---|---|---|

| Solvent | Diethyl ether or THF | |

| Reaction Temperature | 20–40°C | |

| Purity Validation | GC, titration (active Mg content) |

Basic: What safety measures are critical when handling this compound?

Methodological Answer:

- Protective Equipment: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and flame-resistant lab coats. Avoid skin/eye contact due to corrosive properties .

- Ventilation: Perform reactions in a fume hood to prevent inhalation of ether vapors or reactive intermediates.

- Waste Disposal: Quench residual reagent with isopropanol or aqueous ammonium chloride, and store waste in corrosion-resistant containers for professional disposal .

Safety Data:

| Hazard | Precaution | Source |

|---|---|---|

| Corrosivity (H314) | Neutralize spills with inert solvents | |

| Reactivity with Water | Avoid moisture; use anhydrous conditions |

Advanced: How can reaction conditions be optimized for nucleophilic additions using this compound?

Methodological Answer:

- Solvent Selection: Diethyl ether is preferred for slower reaction rates, enabling better control of exothermic steps. THF may enhance reactivity for sterically hindered substrates .

- Substrate Activation: Pre-cool substrates (e.g., ketones, esters) to −78°C to minimize side reactions like enolization.

- Stoichiometry: Use 1.1–1.2 equivalents of Grignard reagent to ensure complete conversion, verified by quenching aliquots and analyzing via TLC or HPLC .

Case Study:

In a 2022 study, coupling with 2,4-dichlorobenzaldehyde at −40°C in THF yielded 85% of the desired alcohol product, while room-temperature reactions led to <50% yield due to competing elimination .

Advanced: How do decomposition byproducts form, and how can they be characterized?

Methodological Answer:

Decomposition pathways include:

- Hydrolysis: Reaction with moisture produces 2,4-dichlorobenzyl alcohol and Mg(OH)Cl. Monitor via IR (broad O-H stretch at 3200–3600 cm⁻¹) .

- Oxidation: Exposure to air generates 2,4-dichlorobenzoic acid, detectable by GC-MS (m/z 191 [M+H]⁺) .

Analytical Workflow:

Quench reaction mixture with D₂O and analyze via ¹H NMR for alcohol/byproduct signals.

Use LC-MS to identify acidic degradation products.

Advanced: What factors influence the stability of this compound in storage?

Methodological Answer:

- Moisture Sensitivity: Degrades rapidly in humid environments; store under argon or nitrogen with molecular sieves .

- Temperature: Prolonged storage at >−20°C accelerates decomposition. Commercial solutions in diethyl ether remain stable for 6–12 months at −20°C .

- Light Exposure: UV light promotes radical side reactions; use amber glassware or opaque storage containers .

Stability Data:

| Condition | Stability Duration | Source |

|---|---|---|

| −20°C (anhydrous) | 6–12 months | |

| Room Temperature | <24 hours |

Basic: Which analytical techniques are most reliable for quantifying this Grignard reagent?

Methodological Answer:

- Titration: Use 1,2-dibromoethane as a quenching agent, followed by back-titration with HCl to determine active Mg content .

- NMR Spectroscopy: ¹³C NMR in CDCl₃ shows characteristic carbenoid signals at δ 50–60 ppm (Mg-bound carbon) .

Advanced: How does the reactivity of this compound compare to other aryl Grignard reagents?

Methodological Answer:

The electron-withdrawing chlorine substituents reduce nucleophilicity compared to phenylmagnesium chloride but enhance selectivity in reactions with electrophilic aromatic systems. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.